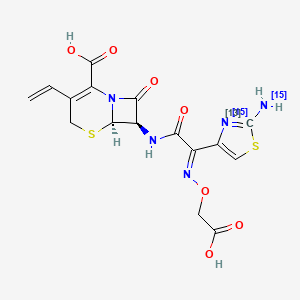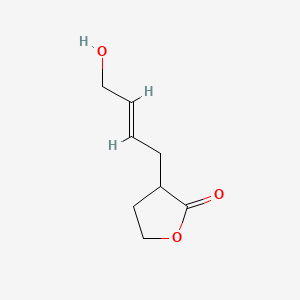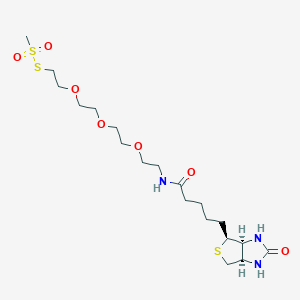![molecular formula C28H52N2O7 B13862879 (2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid](/img/structure/B13862879.png)
(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid is a complex organic compound with a unique structure that includes both carboxymethyl and octadecanoylamino functional groups
Méthodes De Préparation
The synthesis of (2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the hexanoic acid backbone, followed by the introduction of the bis(carboxymethyl)amino group and the octadecanoylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a ligand for studying protein interactions. In medicine, it has potential as a therapeutic agent due to its unique structure and functional groups. Industrial applications include its use as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and octadecanoylamino groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This compound may also influence cellular pathways related to metabolism, signaling, and gene expression.
Comparaison Avec Des Composés Similaires
(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid can be compared with other similar compounds, such as those containing bis(carboxymethyl)amino or octadecanoylamino groups. Its uniqueness lies in the combination of these functional groups, which confer specific properties and reactivity. Similar compounds include (2R)-2-[bis(carboxymethyl)amino]-6-(hexadecanoylamino)hexanoic acid and (2R)-2-[bis(carboxymethyl)amino]-6-(dodecanoylamino)hexanoic acid, which differ in the length of the alkyl chain in the amide group.
Propriétés
Formule moléculaire |
C28H52N2O7 |
|---|---|
Poids moléculaire |
528.7 g/mol |
Nom IUPAC |
(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C28H52N2O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(31)29-21-18-17-19-24(28(36)37)30(22-26(32)33)23-27(34)35/h24H,2-23H2,1H3,(H,29,31)(H,32,33)(H,34,35)(H,36,37)/t24-/m1/s1 |
Clé InChI |
JAAUCYMGQJPQLE-XMMPIXPASA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)O)N(CC(=O)O)CC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


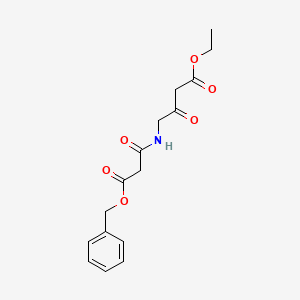
![(1-Azabicyclo[2.2.2]oct-3-yl)-3-o-Tolylsulphonylurea](/img/structure/B13862801.png)


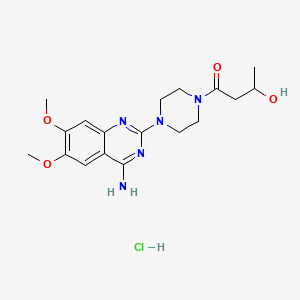
![(S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylacetamide](/img/structure/B13862827.png)
![[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21Z)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate](/img/structure/B13862828.png)

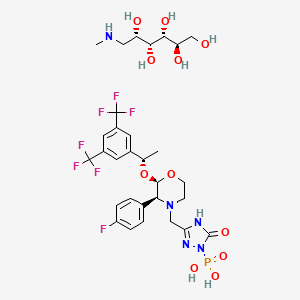

![4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid](/img/structure/B13862862.png)
